molecular formula C6H9N3O2S B2690526 Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate CAS No. 2110795-29-2

Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate

Cat. No. B2690526
CAS RN: 2110795-29-2
M. Wt: 187.22
InChI Key: WOKQAXSTGLMBNM-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2,4,5-trisubstituted thiazoles . It contains a five-membered ring with a sulfur atom as the heteroatom. The molecular weight of this compound is approximately 103.12 g/mol .


Synthesis Analysis

The synthesis of Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate involves several steps. One possible synthetic route includes the heterocyclization of various substrates. For instance, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are typical methods used to obtain thiophene derivatives, including those containing the thiadiazole moiety .


Molecular Structure Analysis

The molecular structure of This compound consists of a thiadiazole ring fused to an acetate group. The presence of the methylamino substituent enhances its biological activity. The asymmetric arrangement of functional groups around the central atom contributes to its properties .

Mechanism of Action

Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate exhibits promising neuroprotective and anti-inflammatory properties . It inhibits endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-7-6-9-8-4(12-6)3-5(10)11-2/h3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKQAXSTGLMBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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